molecular formula C8H8BrNO3 B1594274 2-Bromo-4-methyl-5-nitroanisole CAS No. 41447-19-2

2-Bromo-4-methyl-5-nitroanisole

Cat. No. B1594274
CAS RN: 41447-19-2
M. Wt: 246.06 g/mol
InChI Key: JZBCPWGVPOVHAC-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-5-nitroanisole is a chemical compound with the formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is also known by the synonyms 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene and 2-Bromo-5-methyl-4-nitrophenyl methyl ether .


Synthesis Analysis

The synthesis of 2-Bromo-4-methyl-5-nitroanisole involves several steps. The residue from the reaction is dissolved in water and extracted with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the product as a white solid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methyl-5-nitroanisole consists of a bromine atom (Br), a nitro group (NO2), and a methoxy group (OCH3) attached to a benzene ring . The average mass of the molecule is 232.031 Da .


Physical And Chemical Properties Analysis

2-Bromo-4-methyl-5-nitroanisole is a compound with a molecular weight of 246.06 g/mol . It is recommended to be stored in a dry, sealed place .

Scientific Research Applications

Multinuclear Magnetic Resonance Spectroscopic Studies

Research by Pandiarajan et al. (1994) conducted multinuclear magnetic resonance spectroscopic studies of substituted anisoles, including derivatives like 2-bromo-4-methyl-5-nitroanisole. These studies were focused on understanding the chemical shifts and resonance interactions within these compounds, providing valuable insights into their molecular structures (Pandiarajan et al., 1994).

Synthesis and Chemical Reactions

Li Zi-ying (2008) described a novel method for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline, which involved the creation of 2-bromo-4-nitroanisole. This research highlights the importance of 2-bromo-4-methyl-5-nitroanisole in the synthesis of other chemical compounds (Li Zi-ying, 2008).

Quantum Mechanical Studies

A study by Balachandran and Karunakaran (2013) focused on the quantum mechanical aspects of 4-bromo-3-nitroanisole, a related compound. Their research involved vibrational spectroscopy, hyperpolarizability, and molecular electrostatic potential calculations, providing a deeper understanding of the electronic and structural properties of such compounds (Balachandran & Karunakaran, 2013).

Microreaction System Synthesis

Pei Xie et al. (2020) explored the synthesis of 4-bromo-3-methylanisole, another related compound, using a modular microreaction system. This research demonstrates the advancements in chemical synthesis techniques, highlighting more efficient and selective methods for producing brominated anisoles (Pei Xie et al., 2020).

Schiff Base Synthesis and Applications

Zulfiqar et al. (2020) conducted research on the synthesis of a Schiff base compound using a green grinding method, starting from compounds like 5-bromo-2-hydroxybenzaldehyde, which shares structural similarities with 2-bromo-4-methyl-5-nitroanisole. This research is significant for its applications in medicine and agriculture as potential urease inhibitors (Zulfiqar et al., 2020).

ConclusionThe studies demonstrate that 2-bromo-4-methyl-5-nitroanisole and its derivatives are crucial in various chemical syntheses and studies, contributing to the understanding of molecular structures, quantum mechanical properties, and synthesis methodologies. This compound serves as a key intermediate

Detailed Information on the Scientific Research Applications of "2-Bromo-4-methyl-5-nitroanisole"

Multinuclear Magnetic Resonance Spectroscopic Studies

  • Subheading : NMR Spectroscopy of Substituted Anisoles
  • Details : Pandiarajan et al. (1994) conducted studies on 13C, 15N, and 17O NMR spectra for various substituted anisoles, including 2-bromo-4-methyl-5-nitroanisole. These studies provide insights into the chemical shifts and resonance interactions within these molecules, crucial for understanding their molecular structures. (Pandiarajan et al., 1994).
  • Subheading : Novel Synthesis Methods
  • Details : Li Zi-ying (2008) described a method for synthesizing 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material, involving the creation of 2-bromo-4-nitroanisole. This highlights the compound's significance in the synthesis of other chemical compounds. (Li Zi-ying, 2008).
  • Subheading : Quantum Mechanical Analysis
  • Details : Balachandran and Karunakaran (2013) conducted a quantum mechanical study on 4-bromo-3-nitroanisole, a related compound. They examined vibrational spectroscopy, hyperpolarizability, and molecular electrostatic potential, providing deep insights into the electronic and structural properties of such compounds. (Balachandran & Karunakaran, 2013).
  • Subheading : Advanced Synthesis Techniques
  • Details : Pei Xie et al. (2020) explored the synthesis of 4-bromo-3-methylanisole, a related compound, in a modular microreaction system. Their research demonstrates advancements in chemical synthesis techniques, showing more efficient and selective methods for producing brominated anisoles. (Pei Xie et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Bromo-4-methyl-5-nitroanisole . Personal protective equipment, including dust masks and gloves, should be used .

properties

IUPAC Name

1-bromo-2-methoxy-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBCPWGVPOVHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301084
Record name 1-bromo-2-methoxy-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-5-nitroanisole

CAS RN

41447-19-2
Record name 41447-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-methoxy-5-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

a mixture of 2-methoxy-5-methyl-4-nitroaniline (20 g, 110 mmol) in 140 mL of water was heated under reflux and 48% hydrobromic acid (56 mL) was added dropwise and the mixture was heated for 20 minutes. The resulting suspension was cooled to 0° C. and treated with 40 mL of aqueous sodium nitrite (7.6 g, 110 mmol) dropwise keeping the temperature at 0° C. The suspension was added carefully dropwise to a 0° C. solution of cuprous bromide (18.1 g, 126 mmol) in 96 mL of water and 38 mL of 48% HBr. The mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour and finally on a steam bath for 20 minutes to complete the reaction. The solid precipitate was suction filtered and dissolved in methylene chloride, washed with 400 mL of 10% sodium hydroxide, 5% sodium bisulfite, and water. The organic layer was dried, filtered, and evaporated in vacuo to give 24.9 g of dark brown solid. This was recrystallized from hexane to give 13.4 g of bromo compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
18.1 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Three
Quantity
56 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A slurry of 3-amino-4-methoxy-6-nitrotoluene (18 g) in water (20 ml) containing acetic acid (20 ml) and hydrobromic acid (47%, 35 ml) is stirred until a fine suspension of the hydrobromide is formed, cooled to 0°, and treated with a solution of sodium nitrite (7 g) in water (20 ml) added over 20 min. After a further 10 min., the yellow-brown solution is stirred into a mixture of cuprous bromide (30 g) and hydrobromic acid (47%, 30 ml) in water (50 ml), the mixture warmed on the steam bath until an effervescence commences and then at 70° for 1 hr. The mixture is cooled, diluted with water (500 ml), and the solid collected and recrystallized from aqueous ethanol to give a 3-bromo-4-methoxy-6-nitrotoluene (I) as pale yellow needles (18 g, 72%): mp 91-92°.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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